molecular formula C6H4N6O4S2 B3049715 Benzene-1,2-disulfonyl diazide CAS No. 21691-17-8

Benzene-1,2-disulfonyl diazide

Cat. No.: B3049715
CAS No.: 21691-17-8
M. Wt: 288.3 g/mol
InChI Key: YUDYNAYYRODHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,2-disulfonyl diazide is an organic compound with the molecular formula C6H4N6O4S2. It is characterized by the presence of two sulfonyl groups and two azide groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-disulfonyl diazide typically involves the reaction of benzene-1,2-disulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-disulfonyl diazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

Comparison with Similar Compounds

  • Benzene-1,3-disulfonyl diazide
  • Benzene-1,4-disulfonyl diazide
  • Benzene-1,2-disulfonyl chloride

Comparison: Benzene-1,2-disulfonyl diazide is unique due to the specific positioning of its sulfonyl and azide groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as Benzene-1,3-disulfonyl diazide and Benzene-1,4-disulfonyl diazide, the 1,2-disulfonyl diazide variant exhibits distinct reactivity patterns and applications .

Properties

IUPAC Name

1-N,2-N-didiazobenzene-1,2-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-3-1-2-4-6(5)18(15,16)12-10-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYNAYYRODHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393603
Record name Benzenedisulfonyl diazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21691-17-8
Record name o-Benzenedisulfonyl azide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenedisulfonyl diazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,2-disulfonyl diazide
Reactant of Route 2
Reactant of Route 2
Benzene-1,2-disulfonyl diazide
Reactant of Route 3
Reactant of Route 3
Benzene-1,2-disulfonyl diazide
Reactant of Route 4
Benzene-1,2-disulfonyl diazide
Reactant of Route 5
Benzene-1,2-disulfonyl diazide
Reactant of Route 6
Benzene-1,2-disulfonyl diazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.